11-酮睾酮

描述

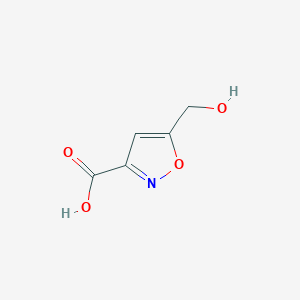

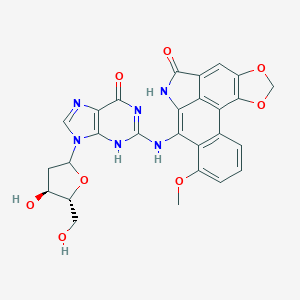

11-Keto Testosterone is an oxidized form of testosterone that contains a keto group at the C11 position. It is related to adrenosterone, an androgen found in trace quantities in humans. In fish, 11-Keto Testosterone functions as the endogenous androgenic sex hormone. In mammals, it has similar potency to testosterone as an androgen but is very weakly anabolic and mostly prevents muscle breakdown as opposed to promoting muscle growth .

科学研究应用

11-酮睾酮在科学研究中具有多种应用:

化学: 用作分析化学中用于定量雄激素的参考标准。

生物学: 研究其在鱼类和哺乳动物中调节雄激素活性的作用。

医学: 正在研究其在治疗与雄激素缺乏和前列腺癌相关的疾病的潜在应用.

工业: 用于开发雄激素受体调节剂和其他药物化合物。

作用机制

11-酮睾酮通过与雄激素受体结合发挥作用,雄激素受体是调节特定基因表达的核受体。结合后,受体-配体复合物转运到细胞核,在那里与 DNA 中的雄激素反应元件结合,导致靶基因转录。 该过程导致各种生理过程的调节,包括蛋白质合成、肌肉发育和男性第二性征的维持 .

类似化合物:

睾酮: 主要男性性激素,其合成代谢作用强于 11-酮睾酮。

11β-羟基睾酮: 11-酮睾酮合成的前体。

11-酮雄烯二酮: 另一种与 11-酮睾酮相关的氧化雄激素。

独特性: 11-酮睾酮独特之处在于它能够作为一种有效的雄激素发挥作用,同时合成代谢作用最小。 这使其在研究和治疗应用中特别有用,在这些应用中需要雄激素活性而不需要明显的肌肉生长 .

生化分析

Biochemical Properties

11-KT is synthesized from 11β-hydroxyandrostenedione and, to a lesser extent, 11-ketoandrostenedione (adrenosterone) . It interacts with key enzymes involved in its synthesis, such as cytochrome P450 and 11β-hydroxysteroid dehydrogenase types 1 and 2 .

Cellular Effects

11-KT has been reported to have a high concentration in serum and increases sharply before the period of yolk deposition in females of few fishes . It promotes ovarian development in a dose-dependent manner . It also influences cell function by inducing Vitellogenin (Vtg) and lipid synthesis .

Molecular Mechanism

11-KT activates human androgen receptor-mediated transactivation . Unlike testosterone, it does not activate estrogen receptor-mediated transactivation in aromatase-expressed MCF-7 cells . It significantly inhibits cell proliferation when androgen receptor is transfected into MCF-7 cells .

Temporal Effects in Laboratory Settings

In reference population girls, dehydroepiandrosterone, DHEA-S, androstenediol-3-sulfate, testosterone, and 11-KT all increased at the onset of adrenarche (6 to 8 years) and beyond (9 to 10 years) .

Dosage Effects in Animal Models

In sterlet (Acipenser ruthenus), silastic strips embedded with 11-KT (5 or 25 mg/kg) were implanted in vivo for 30 days . Histological analysis showed that 11-KT promoted sterlet ovarian development in a dose-dependent manner .

Metabolic Pathways

11-KT is a metabolite that may be biosynthesized within the androgen backdoor pathway, a metabolic pathway for androgen synthesis that bypasses testosterone as an intermediate product .

Transport and Distribution

The adrenal gland is a potential source of testosterone (T) and the 11-oxygenated derivatives 11 β -hydroxytestosterone (11OHT) and 11-KT . Circulating concentrations of 11-KT during adrenarche and PremA exceeded those of T and 11OHT .

Subcellular Localization

Given its role as a potent androgen, it is likely to be found in the cytoplasm where it can bind to androgen receptors and translocate to the nucleus to exert its effects .

准备方法

合成路线和反应条件: 11-酮睾酮是由 11β-羟基雄烯二酮和在较小程度上由 11-酮雄烯二酮(雄烯二酮)合成。 合成过程涉及将 C11 位置的羟基氧化成酮基 .

工业生产方法: 11-酮睾酮的工业生产涉及使用细胞色素 P450 和 11β-羟基类固醇脱氢酶 1 型和 2 型,它们是合成过程中的关键酶。 这些酶在人类性腺中表达,特别是在睾丸间质细胞和卵泡膜细胞中 .

化学反应分析

反应类型: 11-酮睾酮会发生各种化学反应,包括:

氧化: 将 11β-羟基雄烯二酮转化为 11-酮睾酮。

还原: 将 11-酮睾酮转化为 11β-羟基睾酮。

取代: 涉及在特定位置取代官能团的反应。

常用试剂和条件:

氧化: 使用氧化剂,例如高锰酸钾或三氧化铬。

还原: 使用还原剂,例如硼氢化钠或氢化铝锂。

主要产物:

氧化: 11-酮睾酮。

还原: 11β-羟基睾酮。

相似化合物的比较

Testosterone: The primary male sex hormone, which is more anabolic than 11-Keto Testosterone.

11β-Hydroxytestosterone: A precursor in the synthesis of 11-Keto Testosterone.

11-Ketoandrostenedione: Another oxidized androgen related to 11-Keto Testosterone.

Uniqueness: 11-Keto Testosterone is unique in its ability to function as a potent androgen with minimal anabolic effects. This makes it particularly useful in research and therapeutic applications where androgenic activity is desired without significant muscle growth .

属性

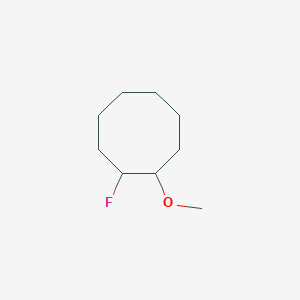

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPMRQZHJLJSBO-XQALERBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8036499, DTXSID20859491 | |

| Record name | 11-Ketotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

564-35-2, 87583-72-0 | |

| Record name | 11-Ketotestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Ketotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Ketotestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-KETOTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF38W1A85U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 11-ketotestosterone and how does it differ from testosterone?

A1: 11-Ketotestosterone (11KT) is a potent androgen hormone found primarily in fish, although recent research has identified it in humans as well. While both testosterone and 11KT exert androgenic effects, 11KT is considered the major androgen in teleost fish. Unlike testosterone, which is primarily produced in the testes, 11KT is largely produced in peripheral tissues from adrenal-derived precursors. [, , ]

Q2: How does 11-ketotestosterone exert its effects?

A2: 11-Ketotestosterone acts as a potent agonist of the androgen receptor (AR). [] Binding to the AR triggers a cascade of downstream effects, including the modulation of gene expression. [] These actions ultimately contribute to various physiological processes such as spermatogenesis, secondary sexual characteristic development, and potentially even immune function. [, , ]

Q3: What is the role of 11-ketotestosterone in fish spermatogenesis?

A3: 11-Ketotestosterone plays a critical role in the initiation and progression of spermatogenesis in fish. [, ] Studies on Japanese eels (Anguilla japonica) demonstrated that 11KT stimulates spermatogonial proliferation and is essential for the complete progression of spermatogenesis. [] Moreover, in tilapia, 11KT was found to be the most efficient androgen in promoting spermatogenesis. []

Q4: Can other androgens compensate for the absence of 11-ketotestosterone in fish spermatogenesis?

A4: While 11KT is the most potent androgen in many fish species, research suggests that other androgens might partially compensate for its absence in spermatogenesis. For instance, in Cyp11c1 mutant tilapia lacking the enzyme required for 11KT synthesis, exogenous testosterone administration successfully rescued spermatogenesis. [] This finding suggests a degree of functional redundancy among different androgens in this process.

Q5: How do levels of 11-ketotestosterone change throughout the reproductive cycle of fish?

A5: Seasonal variations in 11KT levels are evident in several fish species. In male rainbow trout (Salmo gairdnerii), plasma 11KT concentrations increase gradually from the beginning of the year, peaking during the spawning season. [] This pattern suggests a close link between 11KT production and reproductive activity in this species.

Q6: Does 11-ketotestosterone influence the hypothalamic-pituitary-gonadal (HPG) axis in fish?

A6: Research indicates that 11KT likely plays a role in the feedback regulation of the HPG axis in fish. Studies on African catfish (Clarias gariepinus) revealed a decrease in 11KT levels after castration and a subsequent increase following gonadotropin-releasing hormone analogue (GnRHa) administration. [] These findings suggest that 11KT, potentially in concert with other androgens like testosterone, participates in the intricate feedback loop governing the HPG axis.

Q7: What is the significance of 11-ketotestosterone in fish with alternative reproductive tactics?

A7: In fish species exhibiting alternative reproductive tactics, different male morphs display distinct androgen profiles, with 11KT often being associated with the "courting male" morphotype. For example, in plainfin midshipman fish (Porichthys notatus), Type I males, known for their courtship behaviors and nest guarding, exhibit higher levels of 11KT compared to the parasitic Type II males. [] This difference in 11KT levels reflects the contrasting reproductive strategies and associated morphological and behavioral traits of these male morphs.

Q8: Can 11-ketotestosterone be used to induce sex change in fish?

A8: Studies have shown that 11KT can induce masculinization in some fish species. For example, administration of 11KT to fry of Tilapia mossambica resulted in masculinization of the gonad in most treated fish, even those presumed to be genetically female. [] This finding suggests potential applications of 11KT in aquaculture for sex control, particularly in species where male fish are commercially more desirable.

Q9: How is 11-ketotestosterone metabolized in fish?

A9: The metabolism of 11KT in fish is not fully understood, but some studies provide insights. In roach (Rutilus rutilus), testicular fragments and sperm were shown to metabolize 17-hydroxyprogesterone to 11KT. [] This finding suggests that 11KT might be further metabolized into other active or inactive compounds.

Q10: What is the role of 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1) in 11-ketotestosterone metabolism?

A10: Research suggests that HSD11B1, an enzyme involved in glucocorticoid metabolism, can also impact 11KT levels. In human adipose tissue, HSD11B1 attenuates 11KT biosynthesis by competing with AKR1C3, the enzyme responsible for 11KT production. [] Inhibition of HSD11B1 leads to increased 11KT levels, highlighting the interplay between glucocorticoid and androgen metabolism.

Q11: How do 11-ketotestosterone levels differ between healthy individuals and those with specific medical conditions?

A11: Research on 11KT in humans is still in its early stages, but some studies highlight potential clinical relevance. For instance, individuals with type 2 diabetes were found to have increased circulating 11KT levels after receiving an HSD11B1 inhibitor. [] This finding suggests a potential link between 11KT, glucose metabolism, and HSD11B1 activity.

Q12: What are the known analytical methods for measuring 11-ketotestosterone levels?

A12: Various analytical techniques have been employed to measure 11KT levels in biological samples. Early studies utilized radioimmunoassay (RIA), but more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has gained prominence due to its sensitivity and specificity. [, ] These methods allow researchers to accurately quantify 11KT concentrations and study its role in various physiological and pathological contexts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)